

# An In-depth Technical Guide to the Physical and Chemical Properties of Pseudopelletierine

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pseudopelletierine** is a prominent alkaloid primarily isolated from the root-bark of the pomegranate tree (Punica granatum)[1][2]. It belongs to the class of tropane alkaloids and is a higher homolog of tropinone[2]. Structurally, it features a bicyclic system, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, which has been a subject of interest in synthetic and structural chemistry[3][4]. This document provides a comprehensive overview of the physical and chemical properties of **Pseudopelletierine**, detailed experimental protocols for its isolation and synthesis, and visualizations of key chemical pathways.

# **Physical and Chemical Properties**

**Pseudopelletierine** is a colorless crystalline solid that can adopt a yellowish hue upon exposure to the elements[1]. The molecule possesses a plane of symmetry, rendering it achiral despite having two stereogenic centers[3].

### **Data Presentation**

The quantitative physical and chemical data for **Pseudopelletierine** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Structural Information



Identifier	Value
IUPAC Name	9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1]
Other Names	Granatonine, Pseudopunicine, psi-Pelletierine[1]
CAS Number	552-70-5[1]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO[1][2]
Molecular Weight	153.23 g/mol [2]
Appearance	Colorless to yellowish crystalline solid[1]

Table 2: Physical Properties

Property	Value
Melting Point	54-65 °C[1][3]
Boiling Point	Sublimes at 40 °C (0.3 mmHg)[1]; 246 °C (atmospheric pressure)
Solubility	Soluble in water (1g/30ml), freely soluble in alcohol and chloroform.
рКа	Due to the tertiary amine, Pseudopelletierine is basic. While a specific pKa value is not readily available in the literature, it is expected to be in the range of similar bicyclic amines.

Table 3: Spectroscopic Data



Spectroscopy	Key Data Points
¹H NMR	Signals are observed for the N-methyl group (singlet at $\delta H = 2.67$ ), bridgehead protons H-1 and H-5 ( $\delta H = 3.36$ ), and various methylene protons, with assignments confirmed by NOESY spectra[3].
<sup>13</sup> C NMR	The spectrum displays six signals due to the molecule's symmetry, including a quaternary carbon and signals for methylene and methine carbons[3].
IR Spectroscopy	The IR spectrum shows characteristic absorption bands for a ketone functional group[3].
Mass Spectrometry	The molecular ion peak (M+•) is observed at m/z 153[3].

# Experimental Protocols Isolation of Pseudopelletierine from Punica granatum Root-Bark

The isolation of **Pseudopelletierine** leverages its basicity to separate it from other lipophilic compounds present in the pomegranate root-bark.

#### Methodology:

- Basification and Extraction: The powdered root-bark is treated with a basic solution (e.g., a suspension of calcium oxide and sodium hydroxide) to deprotonate the alkaloid's ammonium salt form[3]. This increases its solubility in organic solvents. The resulting paste is then extracted with an organic solvent such as chloroform[3].
- Acid-Base Extraction: The organic extract containing the alkaloids and other lipophilic substances is then washed with a strongly acidic aqueous solution. This protonates the basic



nitrogen of **Pseudopelletierine**, rendering it hydrophilic and selectively partitioning it into the aqueous phase[3]. Other non-basic lipophilic impurities remain in the organic phase.

- Re-extraction: The acidic aqueous phase is then made basic again, and the deprotonated
   Pseudopelletierine is re-extracted into a fresh organic solvent[3].
- Purification: The solvent is removed under reduced pressure to yield the crude alkaloid.
   Further purification can be achieved by column chromatography on silica gel, with fractions monitored by Thin-Layer Chromatography (TLC) using Dragendorff's reagent for visualization[3]. The final product is a colorless, crystalline solid[3].

# Robinson-Schöpf Synthesis of Pseudopelletierine

A classic and efficient method for the total synthesis of **Pseudopelletierine** is the Robinson-Schöpf synthesis, which is a one-pot reaction.

#### Methodology:

- Reaction Setup: The synthesis involves the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid[1]. The reaction is typically carried out under mild,
   "physiological" conditions, often in a buffered solution to maintain a suitable pH.
- Double Mannich Reaction: The mechanism involves a double Mannich reaction. The
  methylamine reacts with glutaraldehyde to form an iminium ion, which is then attacked by the
  enolate of acetonedicarboxylic acid. This is followed by an intramolecular Mannich reaction
  to form the bicyclic core.
- Decarboxylation: The intermediate bicyclic dicarboxylic acid is then decarboxylated by heating in an acidic solution to yield Pseudopelletierine.
- Workup and Purification: The reaction mixture is made basic and extracted with an organic solvent like methylene chloride. The crude product can be purified by sublimation or recrystallization from pentane to yield nearly colorless crystals.

# Mandatory Visualizations Chemical Pathways and Experimental Workflows

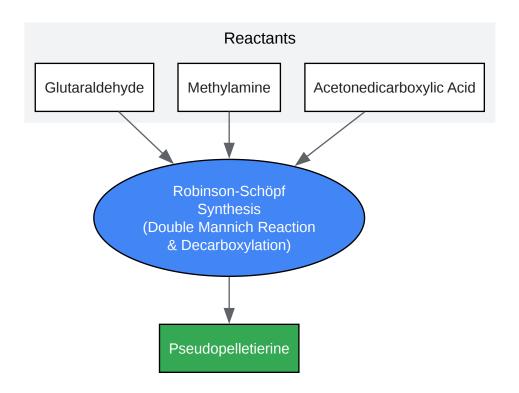


The following diagrams illustrate the key chemical transformations and experimental procedures associated with **Pseudopelletierine**.



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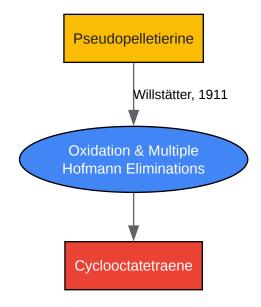
Caption: Workflow for the isolation of **Pseudopelletierine** from its natural source.



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Caption: Robinson-Schöpf synthesis of **Pseudopelletierine**.





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Caption: Willstätter's synthesis of cyclooctatetraene from **Pseudopelletierine**.

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## References

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